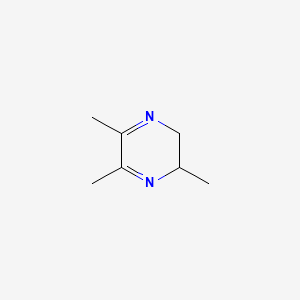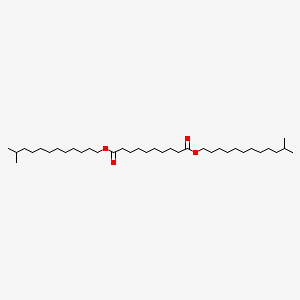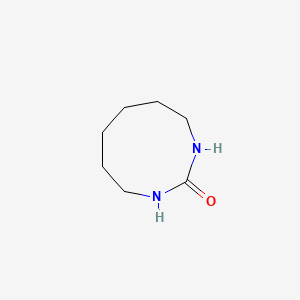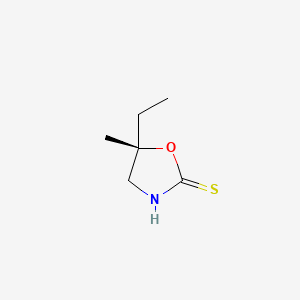
2,3-Dihydro-2,5,6-trimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N2. It is a member of the alkylpyrazine family, which are known for their aromatic properties and are often found in various food products. This compound is particularly noted for its nutty, roasted aroma and is used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,5,6-trimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction typically occurs in an anhydrous ethanol medium at a controlled temperature of -5°C. The mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of Bacillus amyloliquefaciens. The fermentation conditions are optimized to maximize yield, with parameters such as temperature, pH, and nutrient concentration being carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and dihydropyrazines, which have applications in different industries .
Scientific Research Applications
2,3-Dihydro-2,5,6-trimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and antioxidant properties.
Industry: It is widely used as a flavoring agent in the food industry due to its aromatic properties
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,5,6-trimethylpyrazine involves its interaction with various molecular targets. It is known to act on specific enzymes, such as L-threonine-3-dehydrogenase, which catalyzes the oxidation of L-threonine. This reaction leads to the formation of intermediates that contribute to its biological activity .
Comparison with Similar Compounds
2,3-Dihydro-2,5,6-trimethylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds, it has a similar nutty aroma but differs in its substitution pattern.
2,5-Dimethylpyrazine: Commonly used as a flavor additive, it is found in foods like asparagus and tea.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented cocoa beans, it has a more complex aroma profile.
These compounds share similar aromatic properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
65826-70-2 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,5,6-trimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-5-4-8-6(2)7(3)9-5/h5H,4H2,1-3H3 |
InChI Key |
YVYGFQPWNRTJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















